四氯化铼

描述

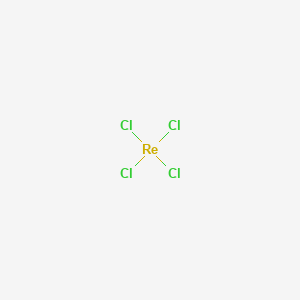

Rhenium tetrachloride (ReCl4) is a compound with the molecular formula Cl4Re . It is also known as Tetrachlororhenium and Rhenium (IV) chloride . The compound has a molecular weight of 328.0 g/mol . It is a black powder with a pungent odor .

Synthesis Analysis

Rhenium tetrachloride can be prepared by comproportionation of rhenium (V) chloride and rhenium (III) chloride . It can also be produced by reduction of rhenium (V) chloride with antimony trichloride . Another method involves the action of thionyl chloride on hydrated rhenium dioxide .

Molecular Structure Analysis

The Re–Re bonding distance in Rhenium tetrachloride is 2.728 Å . Re centers are octahedral, being surrounded by six chloride ligands . Pairs of octahedra share faces . The Re2Cl9 subunits are linked by bridging chloride ligands .

Chemical Reactions Analysis

Rhenium tetrachloride can show its superiority in applications that are subject to very hot temperatures and require stable structures . The redox reaction of Re2O7 with methanol, CH3OH, at room temperature leads to a fine black powder of tetrarhenium-tetroxo-methoxide, Re4O6(OMe)12 .

Physical and Chemical Properties Analysis

Rhenium tetrachloride is a black solid . It has a molecular weight of 328.0 g/mol . The compound has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 0 . It has a Rotatable Bond Count of 0 . The Exact Mass is 328.828213 g/mol and the Monoisotopic Mass is 326.831163 g/mol .

科学研究应用

锝铼分离:四氯化铼在盐酸介质中通过与黄原酸钾和四氯化碳进行液-液萃取,在锝铼分离中发挥作用。这种方法在处理放射性废物和核医学中具有重要意义 (Kiba、Terada、Okawa 和 Osaki,1966 年)。

核医学:铼及其化合物(包括四氯化铼)被用于开发大分子化学,用于潜在的诊断性放射性药物。具体来说,99mTc-furifosmin 的铼类似物正在开发中,用于多药耐药肿瘤的潜在放射治疗 (Baumeister、Reinig、Barnes、Kelley 和 Jurisson,2018 年)。

环境应用:四氯化铼被用于通过中子活化分析法测定环境样品(如烟尘)中铼的方法中 (Govaerts、Gijbels 和 Hoste,1972 年)。

催化:铼及其化合物(包括四氯化铼)在有机合成中的各种反应中作为催化剂具有应用。它们在电子、无线电技术、电气技术和真空电子工业中特别有前景 (Ryashentseva 和 Minachev,1969 年)。

材料科学:四氯化铼有助于制备和表征新型铼(IV)配合物,这对于开发新材料和化学过程具有重要意义 (Abram 等人,1999 年)。

回收和资源回收:在环境可持续性的背景下,四氯化铼与从废水中收集和回收铼的过程相关,特别是考虑到其高价值和稀缺性 (Li 等人,2021 年)。

光化学和光物理学:铼配合物(包括四氯化铼)在光化学中的应用最近取得了进展。这些应用包括超分子化学、二氧化碳还原、生物无机化学、传感器和发光器件 (Kirgan、Sullivan 和 Rillema,2007 年)。

高温结构应用:由于其高温强度、耐磨性和耐腐蚀性,铼(包括四氯化铼)正越来越多地被开发用于航空航天和工业应用的高温高温合金 (Sherman、Tuffias 和 Kaplan,1991 年)。

作用机制

安全和危害

属性

IUPAC Name |

tetrachlororhenium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.Re/h4*1H;/q;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXMRNSHDSCDMLG-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Re](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4Re | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065540 | |

| Record name | Rhenium chloride (ReCl4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black powder with a pungent odor; [MSDSonline] | |

| Record name | Rhenium(IV) chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8679 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13569-71-6 | |

| Record name | Rhenium chloride (ReCl4) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13569-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhenium chloride (ReCl4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013569716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhenium chloride (ReCl4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rhenium chloride (ReCl4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rhenium tetrachloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5R,8R,9S,10S,13S,14S,17S)-10,13,17-Trimethyl-1,2,3,4,5,6,7,8,9,11,12,14-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B81274.png)